5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS No.:
Cat. No.: VC17262266
Molecular Formula: C16H14FN3S
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14FN3S |
---|---|
Molecular Weight | 299.4 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Standard InChI | InChI=1S/C16H14FN3S/c17-13-8-6-12(7-9-13)15-10-14(19-20(15)16(18)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,18,21) |
Standard InChI Key | ZAWNJNXLSZLLKZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The IUPAC name of the compound is 3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide, with a molecular formula of C₁₆H₁₄FN₃S and a molecular weight of 299.4 g/mol. The structure comprises a dihydropyrazole ring fused with fluorophenyl (C₆H₄F) and phenyl (C₆H₅) groups at positions 3 and 5, respectively, and a carbothioamide (-C(=S)NH₂) moiety at position 1 (Fig. 1).
Spectroscopic Characterization
Spectroscopic data for analogous pyrazole derivatives provide insights into the structural features of this compound. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for aromatic protons (δ 7.2–7.8 ppm) and the fluorophenyl group (δ 7.0–7.3 ppm). Infrared (IR) spectroscopy reveals absorption bands for N-H stretches (≈3,300 cm⁻¹), C=S (≈1,250 cm⁻¹), and C-F (≈1,100 cm⁻¹). Mass spectrometry (MS) of related compounds displays molecular ion peaks consistent with their molecular weights, such as m/z 299.4 for this derivative.
Table 1: Key spectroscopic data for pyrazole-carbothioamide derivatives
Parameter | Value/Observation |
---|---|
¹H NMR (δ, ppm) | 7.2–7.8 (aromatic protons) |
¹³C NMR (δ, ppm) | 125–150 (aromatic carbons) |
IR (cm⁻¹) | 3,300 (N-H), 1,250 (C=S) |
MS (m/z) | 299.4 [M+H]⁺ |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step route involving:
-
Claisen-Schmidt condensation: 4-Fluorobenzaldehyde reacts with acetophenone derivatives in basic ethanol to form a chalcone intermediate.
-
Cyclization with thiosemicarbazide: The chalcone undergoes cyclocondensation with thiosemicarbazide in alcoholic potassium hydroxide, yielding the dihydropyrazole-carbothioamide core .
-
Functionalization: Subsequent reactions with electrophiles (e.g., allyl bromide) introduce substituents at the N-1 position .
Crystallographic Analysis
Single-crystal X-ray diffraction of a structurally similar compound (C₂₈H₂₂FN₃OS) revealed a monoclinic crystal system (P2₁/c space group) with a = 10.7859 Å, b = 14.5638 Å, and c = 14.9956 Å . The fluorophenyl ring is twisted by 87.84° relative to the pyrazole plane, while π-π stacking interactions between the pyrazole and tolyl rings stabilize the crystal lattice .
Table 2: Crystallographic data for a related pyrazole-thiazole hybrid
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 10.7859 Å, β = 97.14° |
π-π stacking distance | 3.65–3.85 Å |
Pharmacological Applications
Monoamine Oxidase (MAO) Inhibition
Among 28 synthesized derivatives, halogen-substituted variants (e.g., 5-(4-chlorophenyl)-N-allyl) exhibited MAO-A selectivity (IC₅₀ = 0.42 µM), while 2-naphthyl-substituted analogs showed moderate MAO-B inhibition . Docking studies attributed MAO-A selectivity to hydrogen bonding between the carbothioamide group and Glu74/Glu107 residues .
Antidepressant and Anxiolytic Activity
In vivo studies using the Porsolt forced swimming test demonstrated that 3-(4-fluorophenyl)-5-(4-chlorophenyl)-N-allyl derivatives reduced immobility time by 58% (p < 0.01), comparable to fluoxetine . The elevated plus-maze test revealed anxiolytic effects for N-methyl and N-ethyl derivatives, increasing open-arm time by 35–40% .
Comparative Analysis with Structural Analogs
Replacing the phenyl group at position 5 with a p-tolyl moiety (C₁₇H₁₆FN₃S, MW = 313.4 g/mol) enhances lipophilicity (clogP = 3.8 vs. 3.2) and MAO-B affinity. This modification illustrates how subtle structural changes tune bioactivity, with p-tolyl derivatives showing 2.3-fold higher blood-brain barrier permeability in silico models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume